Welcome to the BenchChem Online Store!
molecular formula C12H16N2 B8803925 2'-Methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-7'-amine

2'-Methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-7'-amine

Cat. No. B8803925
M. Wt: 188.27 g/mol
InChI Key: GXUFVBWYQHTXDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08507504B2

Procedure details

To a stirred suspension of 2′-methyl-2′,3′-dihydro-1′H-spiro[cyclopropane-1,4′-isoquinolin]-7′-amine dihydrochloride (1.90 kg, 7.27 mol, 1.09 eq.) in chloroform (19 L) at room temperature was added 5 N NaOH (3.8 L), and the mixture was stirred for 5 minutes. The chloroform layer was separated and the aqueous layer was extracted with chloroform (9.5 L). Combined chloroform layers were washed with 5% aqueous NaCl (9.5 L), then dried over anhydrous sodium sulfate (3.8 kg) for 1 hour. Sodium sulfate was filtered and washed with chloroform (3.8 L). Combined filtrate and washing were evaporated to give crude oil. Methanol (4.6 L) was added and the solution was evaporated to give 2′-methyl-2′,3′-dihydro-1′H-spiro[cyclopropane-1,4′-isoquinolin]-7′-amine (1.40 kg) as brownish crystals in crude 102% recovery.
Name
2′-methyl-2′,3′-dihydro-1′H-spiro[cyclopropane-1,4′-isoquinolin]-7′-amine dihydrochloride
Quantity
1.9 kg
Type
reactant
Reaction Step One
Quantity
19 L
Type
solvent
Reaction Step One
Name
Quantity
3.8 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH3:3][N:4]1[CH2:13][C:12]2([CH2:15][CH2:14]2)[C:11]2[C:6](=[CH:7][C:8]([NH2:16])=[CH:9][CH:10]=2)[CH2:5]1.[OH-].[Na+].CO>C(Cl)(Cl)Cl>[CH3:3][N:4]1[CH2:13][C:12]2([CH2:15][CH2:14]2)[C:11]2[C:6](=[CH:7][C:8]([NH2:16])=[CH:9][CH:10]=2)[CH2:5]1 |f:0.1.2,3.4|

Inputs

Step One
Name
2′-methyl-2′,3′-dihydro-1′H-spiro[cyclopropane-1,4′-isoquinolin]-7′-amine dihydrochloride
Quantity
1.9 kg
Type
reactant
Smiles
Cl.Cl.CN1CC2=CC(=CC=C2C2(C1)CC2)N
Name
Quantity
19 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
3.8 L
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
4.6 L
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The chloroform layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with chloroform (9.5 L)
WASH
Type
WASH
Details
Combined chloroform layers were washed with 5% aqueous NaCl (9.5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate (3.8 kg) for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Sodium sulfate was filtered
WASH
Type
WASH
Details
washed with chloroform (3.8 L)
WASH
Type
WASH
Details
Combined filtrate and washing
CUSTOM
Type
CUSTOM
Details
were evaporated
CUSTOM
Type
CUSTOM
Details
to give crude oil
CUSTOM
Type
CUSTOM
Details
the solution was evaporated

Outcomes

Product
Details
Reaction Time
5 min
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 kg
YIELD: CALCULATEDPERCENTYIELD 102.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.